![molecular formula C8H5FN2O2S2 B2445077 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride CAS No. 1334625-06-7](/img/structure/B2445077.png)
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride
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Overview
Description
“5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride” is a compound that belongs to the class of 1,3,4-thiadiazoles . Thiadiazoles are nitrogen-sulfur containing heterocycles with extensive applications as structural units of biologically active molecules and are useful intermediates in medicinal chemistry .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Scientific Research Applications
Biochemical Evaluation against SHP1
The compound has been evaluated for its biochemical activity against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1). SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment . A new type of SHP1 inhibitors with 5-phenyl-1,3,4-thiadiazole scaffold was developed . The representative compound 5b exhibited SHP1 inhibitory activity with IC 50 of (1.33±0.16) μmol/L, exhibited about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP .
Antimycobacterial Activity
The compound has shown promising antimycobacterial activity. The compounds 1g and 1h exhibited inhibitory activity of 6.25 μg/mL and 1.25 μg/mL respectively, and can be considered as a good start point for the discovery of new lead compounds in the field of multi-drug resistant tuberculosis .
Future Directions
Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . They are being increasingly investigated due to their broad spectrum of pharmacological properties . Therefore, future research could focus on exploring the potential applications of “5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride” in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .
Mode of Action
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride interacts with SHP1, inhibiting its activity. The representative compound 5b exhibited SHP1 inhibitory activity with an IC50 of (1.33±0.16) μmol/L . It exhibited about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP .
Biochemical Pathways
The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride affects the oncogenic cell-signaling cascades . .
Result of Action
The inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride can potentially disrupt the oncogenic cell-signaling cascades . This disruption could lead to the prevention of cancer cell proliferation, offering a novel scaffold to develop new SHP1 inhibitors .
properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGLSNILSROFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride |
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